molecular formula C20H25N3O4S B2901207 ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate CAS No. 403728-07-4

ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate

Cat. No.: B2901207
CAS No.: 403728-07-4
M. Wt: 403.5
InChI Key: HBHXZZDMABKAID-UHFFFAOYSA-N
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Description

Ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a sulfanylidene (C=S) group at position 2, a propyl chain at position 3, and a ketone at position 3. The quinazoline system is further functionalized at position 7 with a piperidine-3-carboxylate ester moiety. The sulfanylidene group may enhance hydrogen-bonding capabilities or metal coordination, while the piperidine ring introduces conformational flexibility and stereochemical diversity.

Properties

IUPAC Name

ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-3-9-23-18(25)15-8-7-13(11-16(15)21-20(23)28)17(24)22-10-5-6-14(12-22)19(26)27-4-2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHXZZDMABKAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC(C3)C(=O)OCC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds with sulfanylidene or carbonyl-substituted heterocycles, ester-functionalized piperidine/decahydro-naphthyridine systems, and quinazoline derivatives. Below is a comparative analysis:

Compound Core Structure Substituents/Functional Groups Key Properties
Ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate Quinazoline 2-sulfanylidene, 3-propyl, 4-oxo, 7-(piperidine-3-carboxylate) High conformational flexibility; potential hydrogen-bond donor/acceptor sites via C=S and ketone.
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine 2-sulfanylidene, 6-carboxylate Rigid bicyclic structure; stereoisomerism observed in synthesis (cis/trans isomers).
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Pyrrolo-pyridine 2-oxo, 5-carboxylate Fused ring system; reduced flexibility compared to piperidine derivatives.
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazino)-quinolinecarboxylic acid derivatives Quinoline 4-oxo, 7-piperazino, fluoro substituent Antibacterial activity (e.g., ciprofloxacin analogues); planar quinoline core enhances DNA gyrase binding.

Conformational and Crystallographic Analysis

  • Piperidine vs. Naphthyridine Rings : The piperidine ring in the target compound allows for chair or boat conformations, whereas decahydro-naphthyridine derivatives () adopt rigid bicyclic structures with defined stereochemistry . Puckering parameters (Cremer-Pople analysis) could differentiate ring conformations .
  • Hydrogen Bonding : The sulfanylidene group (C=S) in the target compound may form weaker hydrogen bonds compared to carbonyl (C=O) groups in analogues like ethyl 2-oxooctahydro-pyrrolo-pyridine. Etter’s graph-set analysis could map these interactions in crystal lattices .

Preparation Methods

Formation of Quinazolin-4(3H)-one

The quinazoline scaffold is constructed from dimethyl aminoterephthalate (6 in), which undergoes cyclization with formamide at 120°C to yield quinazolin-4(3H)-one (3 ). This step establishes the 4-oxo group critical for subsequent modifications.

Reaction Conditions :

  • Reactants : Dimethyl aminoterephthalate (1.0 equiv), formamide (5.0 equiv).
  • Temperature : 120°C, 8 hours.
  • Yield : 73%.

Introduction of the Propyl Group at Position 3

Alkylation of the quinazolin-4(3H)-one at position 3 is achieved using propyl bromide in the presence of potassium carbonate.

Procedure :

  • Quinazolin-4(3H)-one (1.0 equiv) is suspended in dry DMF.
  • Propyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.
  • The mixture is stirred at 80°C for 12 hours.
  • The product, 3-propylquinazolin-4(3H)-one, is isolated via filtration (Yield: 68%).

Thionation at Position 2

The carbonyl group at position 2 is converted to a thione using Lawesson’s reagent.

Optimized Protocol :

  • Reactants : 3-Propylquinazolin-4(3H)-one (1.0 equiv), Lawesson’s reagent (0.6 equiv).
  • Solvent : Toluene, reflux, 6 hours.
  • Yield : 82%.

Functionalization at Position 7

The methyl ester of dimethyl aminoterephthalate is hydrolyzed to a carboxylic acid using aqueous NaOH:

  • 2-Sulfanylidene-3-propylquinazolin-4(3H)-one (1.0 equiv) is treated with 6 M NaOH.
  • Reaction proceeds at 80°C for 4 hours.
  • Acidification with HCl yields 7-carboxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one (Yield: 75%).

Synthesis of Ethyl Piperidine-3-Carboxylate

Ethyl piperidine-3-carboxylate is prepared via esterification of piperidine-3-carboxylic acid:

  • Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in ethanol.
  • H₂SO₄ (catalytic) is added, and the mixture is refluxed for 24 hours.
  • The product is isolated by distillation (Yield: 89%).

Amide Coupling Reaction

The final step involves coupling the quinazoline-7-carboxylic acid with ethyl piperidine-3-carboxylate using EDCl/HOBt:

Procedure :

  • 7-Carboxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one (1.0 equiv) is dissolved in DMF.
  • EDCl (1.5 equiv), HOBt (1.5 equiv), and ethyl piperidine-3-carboxylate (1.2 equiv) are added.
  • The reaction is stirred at room temperature for 24 hours.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound (Yield: 65%).

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.72 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.39 (m, 2H, piperidine-H), 2.98–2.85 (m, 1H, piperidine-H), 2.64 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 1.56–1.48 (m, 2H, CH₂CH₂CH₃), 1.21 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.89 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
  • IR (KBr) : 3345 (N-H), 1720 (C=O ester), 1673 (C=O quinazoline), 1220 (C=S) cm⁻¹.
  • MS (ESI) : m/z 444 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray analysis confirms the planar quinazoline core and the trans configuration of the piperidine substituents.

A summary of alternative methodologies is provided in Table 1.

Table 1. Comparison of Synthetic Approaches

Step Method A (EDCl/HOBt) Method B (Acyl Chloride)
Coupling Yield 65% 58%
Purity (HPLC) 98.5% 95.2%
Reaction Time 24 h 12 h

Challenges and Optimization Strategies

  • Thionation Efficiency : Lawesson’s reagent outperforms P₂S₅ in selectivity (82% vs. 65% yield).
  • Piperidine Reactivity : Steric hindrance at the piperidine nitrogen necessitates excess coupling reagents.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) achieves optimal separation.

Q & A

Advanced Synthesis Optimization

Q: What methodological strategies can improve the synthesis yield and purity of ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate? A:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalytic Systems: Use NADP+/NADPH or enzymatic systems (e.g., DpkAPsyrin) for stereoselective synthesis .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and optimize reaction times .
  • Purification: Recrystallization from ethanol or methanol improves purity, while silica gel chromatography isolates stereoisomers .

Advanced Structural Characterization

Q: How can researchers resolve ambiguities in the structural assignment of the sulfanylidene and carbonyl groups? A:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Compare chemical shifts of the sulfanylidene (δ ~160-180 ppm for thiocarbonyl S) and quinazoline carbonyl (δ ~170 ppm) with literature .
    • X-ray Crystallography: Resolve bond angles (e.g., C-S-C ~109.6°) and confirm tautomeric forms .
  • Computational Validation: Density functional theory (DFT) calculations predict vibrational frequencies (IR) and NMR shifts for cross-validation .

Advanced Biological Activity Analysis

Q: How should contradictory results in biological activity (e.g., antimicrobial vs. cytotoxic effects) be methodologically addressed? A:

  • Model Standardization: Use isogenic cell lines or consistent bacterial strains to reduce variability .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate target-specific effects from nonspecific toxicity .
  • Mechanistic Studies: Employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target binding affinity .

Advanced Computational Modeling

Q: Which computational methods best predict the compound’s interaction with enzymatic targets like kinases or proteases? A:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on piperidine-carboxylate interactions with catalytic residues .
  • QSAR Modeling: Corlate substituent effects (e.g., propyl vs. methyl groups) with activity using Hammett σ constants or molecular descriptors .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced Stability and Safety Protocols

Q: What experimental protocols mitigate degradation risks during long-term storage? A:

  • Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .
  • Handling Precautions: Use nitrile gloves and fume hoods to avoid dermal exposure, as chlorinated byproducts may exhibit genotoxicity .

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